1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine
Description
1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine is a piperazine derivative characterized by a 4-methyl-substituted piperazine core attached to a phenyl ring with a fluorine atom at the 4-position and a methylsulfonyl group at the 2-position.
Properties
IUPAC Name |
1-(4-fluoro-2-methylsulfonylphenyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-14-5-7-15(8-6-14)11-4-3-10(13)9-12(11)18(2,16)17/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURSCNLXCVCJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202148 | |
| Record name | 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-70-7 | |
| Record name | 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-methylsulfonylbenzene and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and pressure are carefully monitored to ensure optimal reaction rates.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound suitable for research applications.
Chemical Reactions Analysis
1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to the modulation of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are widely studied for their diverse biological activities. Below is a structural and functional comparison of 1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine with key analogs:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations
Substituent Effects on Activity :
- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound may mimic the sulfonyl moieties in sigma-1 ligands (e.g., BD1063) or MAO inhibitors (e.g., Compound 2b), enhancing receptor interactions .
- Halogen Positioning : Chlorine or fluorine at specific positions (e.g., 2-chlorobenzyl in Compound 17) improves target selectivity, as seen in CYP2A13 inhibition .
Linker Influence :
- Direct attachment of the phenyl ring (target compound) versus ethyl/benzyl linkers (BD1063, Compound 17) affects steric accessibility and pharmacokinetics. Ethyl linkers in BD1063 may facilitate deeper receptor pocket penetration .
Enzyme Inhibition :
- The 4-methylpiperazine moiety is critical for MAO-A inhibition (Compound 2b), but bulky substituents (e.g., 4-phenylpiperazine in analogs) reduce activity, suggesting steric constraints in enzyme binding .
Metabolic Stability :
- Fluorine substitution (common in the target compound and BD1063 analogs) is associated with improved metabolic resistance, a desirable trait in drug design .
Biological Activity
1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Chemical Formula : C12H16FNO2S
- CAS Number : 1000339-70-7
- Molecular Weight : 273.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic processes, potentially impacting pathways related to inflammation and cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria, indicating its potential use in treating infections.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) ranging from 15.625 μM to 62.5 μM. This suggests a bactericidal mechanism that may involve disruption of bacterial protein synthesis pathways.
Case Study 2: Inhibition of Tumor Growth
In another investigation, the compound was tested in combination with other agents for its antitumor effects on malignant pleural mesothelioma (MPM). The combination therapy showed enhanced inhibition of tumor growth in mouse xenograft models compared to monotherapies, indicating a synergistic effect that warrants further exploration for clinical applications .
Research Findings
Recent research has highlighted the multifaceted biological activities of this compound:
- Antitumor Mechanism : The compound's ability to inhibit key signaling pathways involved in tumorigenesis has been documented, particularly its effect on the mitogen-activated protein kinase (MAPK) pathway.
- Inflammation Modulation : Studies indicate that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Q & A
Q. Table 1. Key Synthetic Intermediates and Conditions
Q. Table 2. NMR Chemical Shifts for Key Protons
| Proton Group | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic (4-fluoro) | 7.32–7.60 | Multiplet | |
| Piperazine-CH₃ | 2.47 | Singlet | |
| Methylsulfonyl | 3.22 | Triplet |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
